molecular formula C15H14O2S B14296733 2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid CAS No. 113296-91-6

2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid

Cat. No.: B14296733
CAS No.: 113296-91-6
M. Wt: 258.3 g/mol
InChI Key: SESYMFAWBGUXHK-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfanyl group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid typically involves the reaction of 2,4-dimethylthiophenol with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where the thiol group of 2,4-dimethylthiophenol attacks the benzoic acid derivative, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group and facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidizing the sulfanyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the benzoic acid moiety can interact with various enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dimethylphenyl)sulfanyl]benzoic acid
  • 2-[(2,3-Dimethylphenyl)sulfanyl]benzoic acid
  • 2-[(2,6-Dimethylphenyl)sulfanyl]benzoic acid

Uniqueness

2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This positional isomerism can result in different physical and chemical properties compared to its analogs, making it a compound of particular interest in various research applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESYMFAWBGUXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550851
Record name 2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113296-91-6
Record name 2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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